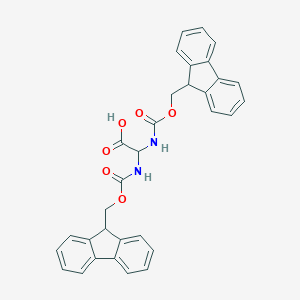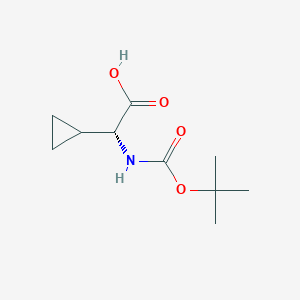
N,N'-Bis-Fmoc-diaminoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-Fmoc-diaminoacetic acid is a chemical compound with the molecular formula C32H26N2O6 . It is a white powder and is used as a biochemical for proteomics research .
Synthesis Analysis
The synthesis of N,N’-Bis-Fmoc-diaminoacetic acid involves the fluorenylmethoxycarbonyl (Fmoc) protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy . This method allows the synthesis of stereochemically and functionally diverse spiroligomers utilizing solid-phase Fmoc/tBu chemistry .Molecular Structure Analysis
The molecular structure of N,N’-Bis-Fmoc-diaminoacetic acid is represented by the InChI key GIECFDYTZAMGNM-UHFFFAOYSA-N . It consists of two Fmoc groups attached to a diaminoacetic acid core .Chemical Reactions Analysis
The chemical reactions involving N,N’-Bis-Fmoc-diaminoacetic acid are primarily associated with its use in peptide synthesis. The Fmoc group is base-labile, which means it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis
N,N’-Bis-Fmoc-diaminoacetic acid is a white powder with a molecular weight of 534.57 g/mol . It should be stored at temperatures between 0-8 °C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
N,N'-Bis-Fmoc-diaminoacetic acid is notably used in peptide synthesis, where it serves as a protective group for amide bonds in peptides. The utility of N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids in preventing interchain association during solid phase peptide synthesis has been demonstrated. This property is crucial in synthesizing 'difficult sequences' and ensuring the stability of peptide bonds during the synthetic process (Johnson et al., 1993).
Furthermore, the compound has been employed as a masked glyoxylic acid equivalent, which is introduced into peptide chains post-solid-phase peptide elongation. This approach is beneficial in synthesizing glyoxylyl peptides under nonoxidizing conditions, enhancing the versatility and scope of peptide modification (Far & Melnyk, 2004).
Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis, the Fmoc protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy has proven beneficial. This method allows for the synthesis of stereochemically and functionally diverse spiroligomers, opening avenues for developing applications in various scientific fields. The secondary structures of these tetramers have been determined using two-dimensional nuclear magnetic resonance spectroscopy (Xie et al., 2022).
Synthesis of Functionalized Amino Acids
The synthesis of functionalized amino acids using N,N'-Bis-Fmoc-diaminoacetic acid is another significant application. For instance, the synthesis of Fmoc-protected amino acids with aromatic and heteroaromatic side chains was accomplished by employing a Negishi reaction. This synthesis involved using an N,O-protected, iodinated bishomoalanine derivative, highlighting the compound's versatility in producing amino acids for peptide synthesis (Suhartono et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIECFDYTZAMGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373220 |
Source


|
| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-Fmoc-diaminoacetic acid | |
CAS RN |
668492-50-0 |
Source


|
| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














